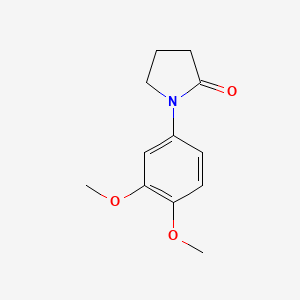
1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activities, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrrolidinones, characterized by a pyrrolidine ring and a substituted phenyl group. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological activity.
Anticonvulsant Activity
Recent studies have demonstrated the anticonvulsant properties of compounds similar to this compound. For instance, N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) has shown promising results in preventing seizure development in animal models. In a study using pentylenetetrazole-induced seizures, Epirimil completely prevented seizures in 100% of tested subjects, indicating strong anticonvulsant potential .
Anticancer Activity
This compound and its derivatives have been evaluated for their anticancer properties. Compounds derived from this structure have exhibited significant antiproliferative activity against various cancer cell lines. For example, one study reported that certain derivatives achieved over 90% inhibition in breast cancer and melanoma cell lines . The mechanisms involved include apoptosis induction and inhibition of critical signaling pathways associated with tumor growth.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests that this compound has low toxicity (Class IV), making it a suitable candidate for further development in therapeutic applications .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Anticonvulsant Efficacy : In vivo studies demonstrated that Epirimil significantly reduced seizure frequency and severity in animal models, suggesting its potential as a new anticonvulsant agent .
- Cancer Cell Line Inhibition : Research involving multiple cancer types showed that derivatives of this compound could inhibit cell proliferation effectively across diverse cancer cell lines, indicating broad-spectrum anticancer activity .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other compounds:
| Compound Name | Activity Type | Efficacy (%) | Mechanism of Action |
|---|---|---|---|
| Epirimil | Anticonvulsant | 100% | Inhibition of seizure pathways |
| Compound A | Anticancer | >90% | Induction of apoptosis |
| Compound B | Anticancer | 84% | Inhibition of EGFR signaling |
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-15-10-6-5-9(8-11(10)16-2)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3 |
InChIキー |
PUNWRNVYTVXNLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N2CCCC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















